Bienvenue dans la boutique en ligne BenchChem!

ZK118182 Isopropyl ester

Ocular hypertension Glaucoma model Corneal absorption prodrug

ZK118182 isopropyl ester (CAS 154927-31-8) is the isopropyl ester prodrug of ZK118182, a synthetic 3-oxa-15-cyclohexyl prostaglandin (PG) D₂ analog that functions as a potent, full agonist at the DP₁ prostanoid receptor. The parent free acid ZK118182 exhibits DP receptor binding affinity (Ki = 74 nM) and functional cAMP stimulation potency (EC₅₀ = 16.5 nM).

Molecular Formula C23H37ClO5
Molecular Weight 429.0 g/mol
CAS No. 154927-31-8
Cat. No. B611950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZK118182 Isopropyl ester
CAS154927-31-8
SynonymsZK118182;  ZK 118182;  ZK-118182.
Molecular FormulaC23H37ClO5
Molecular Weight429.0 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)COCC=CCC1C(CC(C1C=CC(C2CCCCC2)O)O)Cl
InChIInChI=1S/C23H37ClO5/c1-16(2)29-23(27)15-28-13-7-6-10-18-19(22(26)14-20(18)24)11-12-21(25)17-8-4-3-5-9-17/h6-7,11-12,16-22,25-26H,3-5,8-10,13-15H2,1-2H3/b7-6-,12-11+/t18-,19-,20-,21-,22-/m1/s1
InChIKeyQLJUNFBXIBNQOL-LMJZMJOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ZK118182 Isopropyl Ester (CAS 154927-31-8): Prodrug DP Receptor Agonist for Ocular Hypertension & Platelet Pharmacology


ZK118182 isopropyl ester (CAS 154927-31-8) is the isopropyl ester prodrug of ZK118182, a synthetic 3-oxa-15-cyclohexyl prostaglandin (PG) D₂ analog that functions as a potent, full agonist at the DP₁ prostanoid receptor . The parent free acid ZK118182 exhibits DP receptor binding affinity (Ki = 74 nM) and functional cAMP stimulation potency (EC₅₀ = 16.5 nM) . The isopropyl ester modification is specifically engineered to enhance corneal permeability and topical ocular bioavailability, enabling substantially greater intraocular pressure (IOP) reduction than the free acid [1]. The compound is supplied as a ≥98% purity solution in methyl acetate with defined solubility parameters across multiple solvents, supporting its use as a reproducible research tool in DP receptor pharmacology, glaucoma models, and platelet/neutrophil functional studies .

Why ZK118182 Isopropyl Ester Cannot Be Substituted by Generic DP Agonists in Ocular or Platelet Research


ZK118182 isopropyl ester occupies a distinct position among DP-class prostanoids that prevents simple interchange with commercially available DP agonists such as BW245C, SQ27986, or native PGD₂. First, the isopropyl ester prodrug strategy is not a generic property of DP agonists—it is a structure-specific modification that enhances corneal absorption and topical ocular bioavailability, converting a compound with modest topical activity into one that produces robust IOP reduction [1]. Second, the 3-oxa modification in the α-chain of ZK118182 confers metabolic stability that is absent in the predecessor ZK110841 and in natural PGD₂, resulting in higher and longer-lasting biological activity upon in vivo administration [2]. Third, ZK118182 exhibits a unique profile of DP full agonism combined with partial agonism at EP₂ receptors in human ciliary epithelial cells—a dual-receptor pharmacology not shared by BW245C (which shows greater efficacy than PGD₂) or RS-93520 (a partial agonist) [3]. These three differentiating features—prodrug-enhanced corneal penetration, metabolically stabilized α-chain, and a distinctive DP/EP₂ efficacy signature—mean that substituting another DP agonist will not replicate the ocular bioavailability, metabolic duration, or receptor activation profile of ZK118182 isopropyl ester.

Quantitative Differentiation Evidence: ZK118182 Isopropyl Ester vs. Closest Comparators


IOP Reduction: ZK118182 Isopropyl Ester vs. Free Acid — Direct Topical Efficacy Comparison

ZK118182 isopropyl ester demonstrates markedly superior topical IOP-lowering efficacy compared to its parent free acid ZK118182. At an identical low dose of 0.03 μg administered topically, the isopropyl ester prodrug lowered IOP by 46% in ocular hypertensive monkeys and by 20% in rabbits at two hours post-dosing, an effect described as 'much more potent' than the free acid . The free acid, while a potent DP agonist in vitro, exhibits substantially lower topical ocular bioavailability due to limited corneal penetration of the carboxylic acid moiety. This prodrug strategy is validated in the structurally related clinical candidate AL-6598 (the isopropyl ester of 13,14-dihydro-ZK118182), which produced a maximum 53% IOP reduction in monkeys at a 1 μg dose using twice-daily dosing [1]. These data establish that the isopropyl ester modification is essential for achieving pharmacologically meaningful IOP reduction via the topical route, and that the free acid cannot serve as an equivalent substitute in ocular pharmacology studies.

Ocular hypertension Glaucoma model Corneal absorption prodrug

DP Receptor Functional Potency (EC₅₀): ZK118182 Ranks Highest Among Six Compared Agonists in EBTr Cell cAMP Assay

In a systematic head-to-head pharmacological characterization using embryonic bovine tracheal (EBTr) cells expressing endogenous DP receptors, ZK118182 demonstrated the highest potency among six prostanoid agonists tested for cAMP stimulation. The rank order of EC₅₀ values was: ZK118182 (16 ± 4 nM, n = 4–70) > RS-93520 (23 ± 4 nM) > SQ27986 (33 ± 9 nM) > ZK110841 (33 ± 5 nM) > BW245C (59 ± 19 nM) > PGD₂ (101 ± 10 nM) [1]. An independent study by Sharif et al. (2000) using embryonic bovine tracheal fibroblasts confirmed this ranking with EC₅₀ values of: ZK118182 (18 ± 6 nM), RS93520 (28 ± 6 nM), SQ27986 (29 ± 7 nM), ZK110841 (31 ± 7 nM), BW245C (53 ± 16 nM), and PGD₂ (98 ± 10 nM) [2]. ZK118182 is thus approximately 5.6-fold more potent than PGD₂ and 3.3-fold more potent than BW245C at the DP receptor. Critically, while BW245C showed significantly greater efficacy (Emax = 121 ± 3% relative to PGD₂, P < 0.001), ZK118182 behaved as a full agonist with Emax equivalent to PGD₂, indicating that its differentiation lies in potency rather than supra-maximal efficacy [1].

DP receptor pharmacology cAMP signaling Receptor potency ranking

Human Platelet Aggregation Inhibition: ZK118182 vs. PGD₂ vs. Iloprost — Direct Comparative IC₅₀ Data

In a comparative study using human platelets in vitro, ZK118182 (the free acid form) inhibited collagen- and ADP-induced platelet aggregation with an IC₅₀ of 15 nM, representing a 4-fold greater potency than the natural agonist prostaglandin D₂ (IC₅₀ = 60 nM) [1]. The same rank order of potency was maintained for inhibition of collagen-induced platelet ATP secretion. However, ZK118182 was less potent than the stable prostacyclin (IP receptor) mimetic iloprost (IC₅₀ = 3 nM), consistent with the different receptor classes engaged (DP vs. IP) [1]. In addition to platelet inhibition, ZK118182 dose-dependently inhibited both the oxygen burst (superoxide anion generation) and degranulation (β-glucuronidase release) of FMLP- or PAF-activated human polymorphonuclear neutrophils, and was more potent than PGD₂ in all neutrophil activation assays performed [1]. This establishes ZK118182 as not only a more potent anti-platelet agent than PGD₂ but also a functionally superior inhibitor of neutrophil activation—a dual anti-inflammatory pharmacology not recapitulated by all DP agonists.

Platelet pharmacology DP receptor Anti-aggregatory potency

Metabolic Stability: 3-Oxa α-Chain Modification Confers Superior In Vivo Duration vs. ZK110841

ZK118182 was specifically designed to overcome the metabolic lability of its predecessor ZK110841. The key structural innovation is the introduction of a β-oxygen atom into the α-chain, converting the metabolically labile ZK110841 into the 3-oxa analog ZK118182 [1]. This single-atom modification (carbon → oxygen) blocks β-oxidation at the vulnerable position, resulting in dramatically enhanced metabolic stability. The consequence, as demonstrated in rat studies, is that ZK118182 exhibits 'a much higher and longer lasting biological activity on oral application' compared to ZK110841 [1]. While ZK110841 is rapidly degraded through β-oxidation of its α-chain, the 3-oxa modification renders ZK118182 resistant to this primary metabolic pathway. This metabolic stabilization is an inherent property of the ZK118182 scaffold and is retained regardless of whether the compound is used as the free acid or the isopropyl ester prodrug. Importantly, other DP agonists such as BW245C and SQ27986 employ different structural scaffolds (e.g., hydantoin-based) and do not share this 3-oxa metabolic stabilization strategy.

Metabolic stability Prostaglandin analog design Oral bioavailability

Mast Cell Histamine Release Inhibition: ZK118182 Exhibits Highest Potency Among DP Agonists Tested

In a pharmacological characterization of prostanoid receptors mediating inhibition of anti-IgE-induced histamine release from rat peritoneal mast cells, ZK118182 was the most potent inhibitor among all DP agonists tested, with a half-maximal inhibitory concentration of 0.02 μM [1]. The rank order of potency was: ZK118182 (IC₅₀ = 0.02 μM) > BW245C (IC₅₀ = 0.06 μM) > PGD₂ (IC₅₀ = 0.26 μM), representing a 3-fold advantage over BW245C and a 13-fold advantage over PGD₂ [1]. The maximum inhibition attainable was 60–65% at 10⁻⁵ M for both BW245C and ZK118182, indicating that ZK118182 achieves its differentiation through potency rather than efficacy ceiling. Among EP receptor agonists tested in the same system, only PGE₂ and the EP₂/EP₃ agonist misoprostol produced significant inhibition (46.8 ± 4.7% at 10⁻⁴ M), and these effects were substantially weaker than those of the DP agonists [1]. This positions ZK118182 as the most potent DP receptor agonist for suppressing IgE-mediated mast cell degranulation.

Mast cell pharmacology Histamine release Allergy and inflammation

High-Confidence Application Scenarios for ZK118182 Isopropyl Ester Based on Quantitative Differentiation Evidence


Topical Ocular Hypertension Models Requiring Robust IOP Reduction via DP Receptor Agonism

ZK118182 isopropyl ester is the appropriate choice when the experimental objective is to achieve pharmacologically meaningful IOP reduction through topical DP receptor activation in ocular hypertensive monkey or rabbit models. At 0.03 μg topical dosing, it produces 46% and 20% IOP reduction in monkeys and rabbits respectively, a level of efficacy that the free acid ZK118182 cannot approach by the same route . The structurally related clinical candidate AL-6598 validated this prodrug approach, achieving 53% IOP reduction in monkeys and progressing to human clinical evaluation [1]. Researchers studying aqueous humor dynamics, DP receptor-mediated outflow/inflow mechanisms, or conducting comparator studies against FP receptor agonists (e.g., latanoprost, travoprost) should select this prodrug formulation to ensure adequate corneal penetration and ocular bioavailability.

DP Receptor Pharmacological Profiling and cAMP Signaling Studies in Recombinant or Endogenous Receptor Systems

When the research goal is to characterize DP receptor signaling with the most potent available full agonist as a reference standard, ZK118182 offers the highest functional potency among commonly used DP agonists. With an EC₅₀ of 16 ± 4 nM in EBTr cell cAMP assays, it surpasses BW245C (59 nM), SQ27986 (33 nM), and the native ligand PGD₂ (101 nM) . Its full agonist character (Emax equivalent to PGD₂) distinguishes it from the supra-maximal efficacy of BW245C (Emax = 121%) and the partial agonism of RS-93520 (Emax = 64%), making it the preferred reference agonist when a full, non-supra-maximal DP stimulus is required for antagonist characterization or receptor reserve analysis . Additionally, ZK118182's partial agonist activity at EP₂ receptors in human ciliary epithelial cells should be accounted for in systems where EP₂ co-expression is present [1].

Human Platelet and Neutrophil Functional Assays Investigating DP Receptor-Mediated Anti-Inflammatory Mechanisms

For studies examining DP receptor-mediated inhibition of platelet aggregation or neutrophil activation, ZK118182 provides a 4-fold potency advantage over the natural ligand PGD₂ (IC₅₀ 15 nM vs. 60 nM for platelet aggregation) while avoiding the IP receptor-mediated pharmacology of prostacyclin mimetics like iloprost (IC₅₀ 3 nM) . ZK118182 also suppresses neutrophil superoxide generation and degranulation more potently than PGD₂ across all tested activation stimuli (FMLP, PAF) . This makes ZK118182 the reagent of choice when the experiment demands potent DP-specific anti-platelet/anti-neutrophil effects without the confounding vasodilatory and hypotensive actions of IP receptor agonists.

In Vivo Studies Requiring Sustained DP Receptor Engagement with Extended Duration of Action

For chronic in vivo dosing paradigms where metabolic stability determines the feasibility and reproducibility of the experimental protocol, ZK118182's 3-oxa α-chain modification provides a decisive advantage. The introduction of the β-oxygen atom blocks β-oxidation, the primary metabolic degradation pathway for prostaglandin α-chains, conferring 'much higher and longer lasting biological activity' compared to the non-stabilized predecessor ZK110841 . This metabolic stabilization is inherent to the ZK118182 scaffold regardless of prodrug formulation. Researchers designing repeated-dosing protocols in rodents, PK/PD modeling studies, or experiments requiring sustained DP receptor tone should prioritize ZK118182-based compounds over metabolically labile DP agonists such as native PGD₂ or ZK110841 .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZK118182 Isopropyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.